molecular formula C10H17NO5 B1442694 1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid CAS No. 1067239-08-0

1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid

Cat. No.: B1442694
CAS No.: 1067239-08-0
M. Wt: 231.25 g/mol
InChI Key: XHNNDNBNDDXODX-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction proceeds under mild conditions and results in the formation of the Boc-protected pyrrolidine derivative.

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid involves the protective Boc group, which can be cleaved under acidic conditions to reveal the active amine or hydroxyl group. This allows for selective reactions to occur at specific sites on the molecule . The Boc group stabilizes the molecule and prevents unwanted side reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid is unique due to its combination of a Boc-protected amine and a hydroxyl group on the pyrrolidine ring. This dual functionality allows for versatile applications in organic synthesis and research.

Properties

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-4-10(15,6-11)7(12)13/h15H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNNDNBNDDXODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067239-08-0
Record name 1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid
Reactant of Route 2
1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid
Reactant of Route 3
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1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(Tert-butoxycarbonyl)-3-hydroxypyrrolidine-3-carboxylic acid

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